Product packaging for Manganese(III) acetate(Cat. No.:CAS No. 993-02-2)

Manganese(III) acetate

Cat. No.: B1200233
CAS No.: 993-02-2
M. Wt: 232.07 g/mol
InChI Key: AHSBSUVHXDIAEY-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Manganese(III) acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H9MnO6 and its molecular weight is 232.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9MnO6 B1200233 Manganese(III) acetate CAS No. 993-02-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

manganese(3+);triacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.Mn/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSBSUVHXDIAEY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Mn+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9MnO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70244030
Record name Manganese(3+) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-02-2
Record name Manganese(III) acetate dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(3+) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70244030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese(3+) acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.365
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Manganese Iii Acetate

Traditional Preparative Routes for Manganese(III) Acetate (B1210297)

Traditional methods for synthesizing manganese(III) acetate primarily involve the chemical oxidation of manganese(II) precursors. These methods are well-established and widely used in laboratory settings.

Oxidation of Manganese(II) Acetate Precursors

The most common preparative route involves the oxidation of manganese(II) acetate. sciencemadness.org This precursor can be sourced commercially or synthesized by reacting manganese carbonate with acetic acid. mdma.ch The direct oxidation of manganese(II) acetate is a fundamental step in producing the desired manganese(III) compound. Other manganese(II) salts, as well as manganese(II) hydroxide (B78521) and oxide, can also serve as starting materials. mdma.ch

A less common method involves the use of lead(IV) oxide as the oxidizing agent for manganese(II) acetate tetrahydrate in acetic acid, which has been reported to produce very pure this compound dihydrate. tandfonline.com

Role of Oxidizing Agents (e.g., Potassium Permanganate)

4 Mn(OAc)₂ + KMnO₄ + 5 HOAc → 4 Mn(OAc)₃ + KOAc + MnO₂ mdma.ch

Other oxidizing agents that have been explored include ozone, peracetic acid, and hydroperoxides. google.comsciencemadness.org Ammonium nitrate (B79036) has also been mentioned as a potential, albeit less documented, oxidizing agent. sciencemadness.org

Solvent Systems in this compound Synthesis

Glacial acetic acid is the predominant solvent system used in the traditional synthesis of this compound. mdma.chmdpi.comthieme-connect.comthieme-connect.com Its use is advantageous because it serves as both the reaction medium and a reactant, and this compound is soluble in it. thieme-connect.comtno.nl The synthesis of the dihydrate form is typically carried out in acetic acid containing some water. wikipedia.orgmdma.ch To obtain the anhydrous form, acetic anhydride (B1165640) is added to the reaction mixture to remove water. wikipedia.orgmdpi.com

While acetic acid is the primary solvent for the synthesis, other organic solvents like toluene, alcohols, acetonitrile, and dichloromethane (B109758) have been used for reactions involving this compound, although the compound's solubility in these is limited. thieme-connect.comthieme-connect.com

Electrochemical Synthesis of this compound

Electrochemical methods offer an alternative pathway to this compound, providing a means of synthesis without the need for chemical oxidizing agents. wikipedia.org

Electrolytic Oxidation of Manganese(II) Acetate

This method involves the direct anodic oxidation of a manganese(II) acetate solution. researchgate.net The process is carried out in an electrolytic cell, where an aqueous acetic acid solution containing manganese(II) acetate and a supporting electrolyte, such as sodium acetate, is subjected to a controlled potential. tubitak.gov.tr The Mn(II) ions are oxidized to Mn(III) ions at the anode. researchgate.net

The efficiency of the electrochemical synthesis can be influenced by various factors, including the cell design, electrode materials, applied voltage, and flow rate of the electrolyte. researchgate.nettubitak.gov.tr

Continuous Electrochemical Processes

Continuous electrochemical processes for the synthesis of this compound have been developed to improve efficiency and purity. mdpi.comnih.gov These systems, which can employ bipolar packed-bed or trickle-bed electrode cells, allow for the continuous production of the compound. researchgate.nettubitak.gov.tr Research has shown that these continuous flow methods can achieve high conversion ratios and space-time yields, demonstrating their potential for industrial-scale production. researchgate.nettubitak.gov.tr For instance, studies have investigated the optimization of these processes by adjusting parameters like cell voltage and flow rate to maximize the yield of this compound. tubitak.gov.tr

Data Tables

Table 1: Traditional Synthesis Parameters for this compound Dihydrate

PrecursorOxidizing AgentSolventTemperatureYieldReference
Mn(OAc)₂·4H₂OKMnO₄Glacial Acetic Acid110°C82% mdma.ch
Anhydrous Mn(OAc)₂KMnO₄Glacial Acetic AcidRefluxNot specified mdma.ch
Mn(NO₃)₂·6H₂O(self-oxidation)Acetic AnhydrideVigorous reaction70-90% (anhydrous) mdma.ch
Mn(II) acetate tetrahydratePbO₂Acetic AcidNot specified99.6% purity tandfonline.com

Table 2: Electrochemical Synthesis Parameters

Cell TypeElectrolyte CompositionFlow RateMaximum Conversion RatioReference
Bipolar Packed-Bed0.1 M Mn(OAc)₂, 0.1 M NaOAc in 90% Acetic Acid0.04 ml/s49.6% tubitak.gov.tr
Trickle-Bed0.1 M Mn(OAc)₂, 0.1 M NaOAc in 90% Acetic Acid0.04 ml/s32.6% tubitak.gov.tr

Influence of Electrolyte Composition

The electrochemical synthesis of this compound from manganese(II) acetate is a recognized method for producing the compound with high purity. wikipedia.orgnih.govmdpi.com This process involves the anodic oxidation of Mn(II) to Mn(III) in an electrolytic cell. researchgate.nettubitak.gov.tr The composition of the electrolyte solution plays a critical role in the efficiency and yield of this electrosynthesis.

Research into the electrochemical oxidation of Mn(II) acetate in aqueous acetic acid has been conducted using various cell designs, including bipolar packed-bed and trickle-bed electrode cells. researchgate.nettubitak.gov.tr The electrolyte typically consists of manganese(II) acetate dissolved in a mixture of acetic acid and water, with a supporting electrolyte like sodium acetate. tubitak.gov.tr

A study investigating the synthesis in a bipolar particulate electrode cell utilized an electrolyte composed of a 0.1 M solution of manganous acetate in a 90% acetic acid/water mixture (by volume), supported by 0.1 M sodium acetate. tubitak.gov.tr The use of different flow modes, such as flooded and trickle flow, demonstrated that the flooded-flow mode could increase the conversion ratio of Mn(II) acetate and the space-time yield by approximately 50%. tubitak.gov.tr The optimization of the electrosynthesis in a bipolar packed-bed electrode cell with mesh spacers also highlighted the importance of factors like controlled potentials and flow rate for achieving higher conversion ratios. researchgate.net For instance, experiments have been carried out at controlled potentials ranging from 50-450 V. researchgate.net

Electrolyte ComponentRole/ConcentrationObserved EffectSource
Manganese(II) acetate0.1 M (starting material)The source of manganese for oxidation to Mn(III). tubitak.gov.tr
Acetic Acid/Water90% acetic acid/water mixture (solvent)Provides the solvent medium for the reaction and acetate ligands. tubitak.gov.tr
Sodium Acetate0.1 M (supporting electrolyte)Increases the conductivity of the electrolyte solution. tubitak.gov.tr
Flow ModeFlooded vs. TrickleFlooded-flow mode increased conversion ratio and space-time yield by ~50% compared to trickle-flow. tubitak.gov.tr

Alternative Synthetic Approaches to this compound

Beyond electrochemical methods, this compound can be prepared through chemical oxidation, offering alternative routes to both its dihydrate and anhydrous forms.

A reported method for synthesizing this compound dihydrate involves the use of lead(IV) oxide as the oxidizing agent. tandfonline.com In this procedure, manganese(II) acetate tetrahydrate is reacted with lead(IV) oxide in acetic acid, which serves as the solvent. researchgate.nettandfonline.com This method has been shown to produce a very pure compound (99.6%), as verified by melting point analysis, elemental analyses, and potentiometric titration. researchgate.nettandfonline.com

The two primary forms of this compound, the dihydrate and the anhydrous form, are synthesized through slightly different, yet related, chemical oxidation pathways. wikipedia.orgmdpi.com The anhydrous form is noted to be slightly more reactive than the dihydrate. nih.govmdpi.com

The dihydrate, Mn(OAc)₃·2H₂O, is commonly prepared by reacting potassium permanganate (B83412) with manganese(II) acetate tetrahydrate in glacial acetic acid. wikipedia.orgmdma.ch In a typical laboratory preparation, manganese(II) acetate tetrahydrate is dissolved in hot glacial acetic acid (around 110°C), and powdered potassium permanganate is added in portions. mdma.ch After the reaction, the mixture is cooled and the product crystallizes. mdma.ch

To obtain the anhydrous form, Mn(OAc)₃, a dehydrating agent is introduced into the reaction mixture. wikipedia.org The addition of acetic anhydride to the reaction of potassium permanganate and manganese(II) acetate effectively removes water, leading to the formation of the anhydrous product. wikipedia.orgnih.govmdpi.comthieme-connect.com An alternative synthesis for anhydrous this compound involves the vigorous reaction of manganese(II) nitrate hexahydrate with acetic anhydride. mdma.ch

FormStarting MaterialsKey Reagents/ConditionsYieldSource
Dihydrate (Mn(OAc)₃·2H₂O)Manganese(II) acetate tetrahydrate, Potassium permanganateGlacial acetic acid, ~110°C82% mdma.ch
Dihydrate (Mn(OAc)₃·2H₂O)Manganese(II) acetate tetrahydrate, Lead(IV) oxideAcetic acid (solvent)High purity (99.6%) researchgate.nettandfonline.com
Anhydrous (Mn(OAc)₃)Manganese(II) acetate, Potassium permanganateAcetic acid with added Acetic anhydrideNot specified wikipedia.orgnih.gov
Anhydrous (Mn(OAc)₃)Manganese(II) nitrate hexahydrateAcetic anhydride, vigorous reaction70-90% mdma.ch

Mechanistic Investigations of Manganese Iii Acetate Mediated Transformations

Single Electron Transfer (SET) Reaction Pathways

The predominant mechanism through which manganese(III) acetate (B1210297) initiates reactions with carbonyl compounds is via a single electron transfer (SET) process. mdpi.comcore.ac.uk This pathway begins with the formation of a manganese(III)-enolate complex, which then undergoes an internal redox reaction to generate a radical species. mdpi.comnih.gov

Initiation of Radical Processes

The initiation of radical processes is the pivotal step in Mn(OAc)₃-mediated reactions. For enolizable substrates such as ketones, β-dicarbonyl compounds, or even acetic acid itself, the process commences with the formation of a manganese(III)-enolate. researchgate.netacs.org This is followed by a rapid intramolecular single electron transfer from the enolate ligand to the Mn(III) center. nih.gov This transfer reduces the manganese from the +3 to the +2 oxidation state and simultaneously generates a carbon-centered radical, effectively initiating the radical cascade. mdpi.com This oxidative generation of a radical from a stable precursor is a hallmark of Mn(OAc)₃ chemistry. acs.org

Formation of Carbon-Centered Radical Intermediates

Following the SET event, a carbon-centered radical intermediate is formed. libretexts.org For example, the oxidation of a generic ketone or aldehyde by Mn(OAc)₃ produces an α-oxoalkyl radical. wikipedia.org In the classic case of using acetic acid as both solvent and reactant, the carboxymethyl radical (•CH₂COOH) is generated. acs.org Similarly, β-dicarbonyl compounds are readily oxidized to produce the corresponding α-dicarbonyl radicals. tubitak.gov.tr These carbon-centered radicals are the key intermediates that undergo subsequent addition to unsaturated systems like alkenes and alkynes, leading to the formation of new carbon-carbon bonds. mdpi.comnih.gov

Manganese(III)-Enolate Complex Formation

The formation of a manganese(III)-enolate complex is the critical prerequisite for the SET pathway with carbonyl compounds. researchgate.netmdpi.com The reaction begins with the coordination of the carbonyl oxygen to the Mn(III) center, which may exist as a trimeric oxo-centered cluster. researchgate.netnih.gov An acetate ligand, either from the manganese salt itself or from the solvent, then assists in the deprotonation of the α-carbon, leading to the formation of the Mn(III)-enolate. researchgate.net

The kinetics of this step are highly dependent on the acidity of the α-proton of the carbonyl compound. nih.gov

More Acidic Substrates : For highly acidic compounds, such as β-diketones and certain β-keto esters, enolization occurs readily and is not rate-limiting. In these cases, the rate-determining step is often the subsequent reaction of the Mn(III)-enolate complex with another reactant, such as an alkene. nih.gov

This mechanistic dichotomy is crucial for predicting and controlling reaction outcomes.

Table 1: Rate-Determining Step in Mn(OAc)₃-Mediated Radical Formation

Substrate Acidity Rate-Determining Step Mechanistic Detail Reference
Low (e.g., ketones) Mn(III)-Enolate Formation Enolate formation is slow, followed by rapid electron transfer. nih.gov
High (e.g., β-diketones) Enolate Reaction with Alkene Enolization is fast; oxidation/addition is the slow step. nih.gov

Oxidative Addition Mechanisms

Oxidative addition reactions mediated by Mn(OAc)₃ typically involve the generation of a radical, its addition to an unsaturated bond, and a subsequent oxidation step to terminate the sequence, often requiring two equivalents of the manganese oxidant. mdpi.com

Intramolecular Electron Transfer Processes

The core of the radical generation step is an intramolecular electron transfer process within the manganese-enolate complex. nih.gov After the enolate is formed by deprotonation of the carbonyl substrate at the α-position, it remains coordinated to the Mn(III) center. An electron is then transferred from the electron-rich enolate system to the electrophilic Mn(III) ion. This results in the homolytic cleavage of the α C-H bond (conceptually) and the reduction of Mn(III) to Mn(II), which is lost as Mn(OAc)₂. mdpi.comnih.gov This efficient internal redox event transforms a stable carbonyl compound into a highly reactive carbon-centered radical without the need for harsh radical initiators like peroxides. acs.orgmetu.edu.tr

Radical Intermediates and Propagation

Once the initial carbon-centered radical is formed, it adds to an alkene to generate a new radical intermediate. wikipedia.orgnih.gov The fate of this secondary radical is a critical branch point in the mechanism and depends on its structure and the reaction conditions. wikipedia.org

Oxidation to Cation : Tertiary, allylic, or otherwise stabilized radicals can be oxidized by a second equivalent of Mn(OAc)₃ to form a carbocation. nih.govacs.org This carbocation can then be trapped by a nucleophile (like the acetate solvent) or undergo elimination to form an alkene. acs.org The use of a co-oxidant, most commonly copper(II) acetate, can dramatically accelerate this step, as Cu(II) is much more efficient at oxidizing secondary radicals than Mn(III). wikipedia.orgacs.org

Hydrogen Abstraction : If the radical intermediate is primary or secondary and not easily oxidized by Mn(OAc)₃, it may abstract a hydrogen atom from the solvent (e.g., acetic acid) to yield a saturated product. wikipedia.orgnih.gov This pathway is often considered a side reaction in oxidative cyclizations.

Intramolecular Cyclization : In many synthetically useful applications, the radical addition and subsequent oxidation are part of an intramolecular cyclization cascade. The initially formed radical adds to a tethered alkene, and the resulting cyclic radical is then oxidized by Mn(OAc)₃ or Cu(OAc)₂ to complete the transformation, often leading to complex ring systems. wikipedia.orgtubitak.gov.tr

Table 2: Selected Examples of Mn(OAc)₃ Mediated Oxidative Cyclizations

1,3-Dicarbonyl Compound Alkene Product Type Yield (%) Reference
Dimedone 1,1-Diphenyl-1-butene Tetrahydrobenzofuran 77% tubitak.gov.tr
Ethyl Acetoacetate 1,1-Diphenyl-1-butene 4,5-Dihydrofuran 68% tubitak.gov.tr
4,4,4-Trifluoro-1-phenylbutane-1,3-dione 1,1-Diphenyl-1-butene 3-Trifluoroacetyl-4,5-dihydrofuran 74% tubitak.gov.tr
1-(4-Nitrophenyl)-2-(phenylsulfonyl)ethanone α-Methylstyrene Dihydrofuran 43% nih.gov
2-Phenylsulfonyl-1-(p-tolyl)ethanone trans-Stilbene Dihydrofuran 25% nih.gov

Role of Co-Catalysts and Additives

The course of manganese(III) acetate-mediated reactions can be significantly influenced by the presence of co-catalysts and additives. These agents can alter reaction pathways, enhance yields, and improve selectivity by interacting with key intermediates.

Synergistic Effects with Copper(II) Salts

Copper(II) salts, particularly copper(II) acetate, are frequently employed as co-oxidants in this compound-mediated reactions. wikipedia.org This combination often leads to synergistic effects, expanding the synthetic possibilities. smolecule.comwikipedia.org The primary role of the copper(II) salt is to facilitate the oxidation of intermediate radicals to carbocations. wikipedia.orgbrandeis.edu

In this compound-initiated radical reactions, the initial step involves the single-electron oxidation of a substrate, such as a β-dicarbonyl compound, to form a radical. wikipedia.org This radical can then add to an unsaturated bond, like an alkene, to generate a new radical intermediate. wikipedia.org In the absence of a strong oxidant, this intermediate might abstract a hydrogen atom. However, in the presence of copper(II) acetate, this radical is efficiently oxidized to a carbocation. wikipedia.org This carbocationic intermediate can then undergo various transformations, such as elimination or trapping by a nucleophile, leading to a wider range of products than accessible with this compound alone. smolecule.comwikipedia.org

This synergistic system has been effectively used in oxidative radical cyclizations. For instance, the use of copper(II) salts can facilitate the formation of complex polycyclic structures by promoting the oxidation of cyclic radical intermediates. brandeis.eduresearchgate.net The choice of the copper(II) salt can also influence the product distribution in these reactions. rsc.org

Table 1: Effect of Copper(II) Acetate on Product Distribution in a this compound-Mediated Reaction
Reaction SystemKey IntermediatePredominant Product TypeReference
Mn(OAc)₃ aloneRadicalHydrogen abstraction product wikipedia.org
Mn(OAc)₃ / Cu(OAc)₂CarbocationElimination/Nucleophilic trap smolecule.comwikipedia.org

Influence of Ligands and Counterions

The reactivity and selectivity of this compound are also sensitive to the ligand environment and the nature of the counterions present in the reaction mixture. smolecule.comresearchgate.net While "this compound" is the common name, the actual reactive species can be a complex whose structure and reactivity are influenced by the solvent and any added ligands.

The addition of different carboxylic acids or the use of manganese(II) carboxylates in conjunction with this compound can lead to the in-situ formation of mixed-ligand manganese(III) species. ingentaconnect.com This can be a strategy to modify the oxidant's reactivity and enable the synthesis of a variety of products, such as α'-acyloxyenones, that are not easily accessible otherwise. ingentaconnect.com

The counterion can also play a significant role. Studies on manganese(III) complexes with different counterions have shown that the geometry of the complex can be significantly affected. researchgate.net For instance, the coordination of anions like chloride or nitrate (B79036) can lead to different spatial arrangements of the ligands around the manganese center. researchgate.net This, in turn, can influence the steric and electronic environment of the metal, impacting its reactivity in transformations. The choice of ligands, such as substituted pyridines, in combination with different counterions can fine-tune the catalytic activity of manganese(III) complexes in oxidation reactions. researchgate.net The development of new manganese(III) complexes with specific ligands, such as picolinate (B1231196) or those used in Jacobsen's catalyst, highlights the ongoing effort to control the reactivity and selectivity of manganese-based oxidants. smolecule.comcore.ac.uk

Regioselectivity and Stereoselectivity in this compound Reactions

A key advantage of this compound-mediated reactions is the high degree of regioselectivity and stereoselectivity that can often be achieved. researchgate.netnih.gov These selectivities are governed by a combination of steric and electronic factors, as well as the potential for substrate control and the use of chiral auxiliaries.

Steric and Electronic Factors Governing Selectivity

The regioselectivity of radical addition to unsymmetrical alkenes is a crucial aspect of this compound-mediated reactions. In the reaction of radicals generated from β-dicarbonyl compounds with alkenes, the regioselectivity of the initial carbon-carbon bond formation is influenced by the electronic properties of the alkene substituents. researchgate.net For example, in the addition of acetylacetone (B45752) to substituted styrenes, the distribution of atomic charges on the olefinic carbons can be used to rationalize the observed regioselectivity. researchgate.net

Steric factors also play a significant role. In the cyclization of radical intermediates, the formation of a particular ring size is often favored. For instance, 5-exo cyclizations are commonly observed in intramolecular reactions. mdpi.com The steric hindrance of intermediate carbocations, which can be formed after the initial radical cyclization, can also dictate the diastereomeric outcome of the reaction. researchgate.net

The regioselectivity of oxidation reactions can also be controlled. For example, the oxidation of enones with this compound often shows high α'-regioselectivity. ingentaconnect.com Furthermore, in the direct phosphonation of heteroaryl compounds like thiazoles, furans, and pyrroles, this compound promotes the reaction with high regioselectivity. nih.gov

Table 2: Regioselectivity in this compound Mediated Reactions
Substrate TypeReaction TypeObserved RegioselectivityGoverning FactorsReference
Substituted StyrenesRadical AdditionDependent on substituentElectronic (atomic charge) researchgate.net
EnonesOxidationHigh α'-selectivityElectronic ingentaconnect.com
Heteroaryl compoundsPhosphonationHighElectronic nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is a major goal in modern organic synthesis. This compound-mediated reactions have shown considerable promise in this area.

Diastereoselectivity is often controlled by the substrate itself, particularly in cyclization reactions. The steric bulk of substituents on the starting material can direct the approach of the radical and the subsequent cyclization to favor the formation of one diastereomer over others. researchgate.netacs.org For instance, in the synthesis of densely functionalized cyclopentane-lactones, high levels of stereocontrol have been achieved, even in the formation of vicinal all-carbon quaternary stereocenters. acs.org The stereoelectronic effects of substituents, such as a nitro group, can also reverse the diastereoselectivity in certain dihydrofuran syntheses. mdpi.com

The development of enantioselective this compound-mediated reactions is an active area of research. One successful approach involves the use of chiral auxiliaries. researchgate.net For example, oxazolidinone chiral auxiliaries have been used to achieve excellent enantioselectivity in the synthesis of dihydrofurans. researchgate.net Another strategy is the use of chiral ligands to create a chiral manganese complex that can induce asymmetry in the reaction. Asymmetric radical cyclizations of unsaturated β-keto sulfoxides mediated by manganese(III) have also been reported, demonstrating the potential for asymmetric induction. acs.org These methods open up avenues for the synthesis of enantiomerically enriched complex molecules. nih.gov

Advanced Applications of Manganese Iii Acetate in Organic Synthesis

Oxidative Free Radical Cyclization Reactions

The synthetic utility of manganese(III) acetate (B1210297) is primarily centered on its capacity to generate carbon-centered radicals from enolizable substrates, such as β-dicarbonyl compounds, ketones, and carboxylic acids. The mechanism involves the formation of a manganese(III) enolate, which then undergoes a single-electron transfer to produce a radical intermediate. This radical can then participate in intramolecular cyclization reactions with suitably positioned unsaturated moieties, such as alkenes or alkynes, to forge new ring systems. The judicious choice of substrates and reaction conditions allows for a high degree of control over the regioselectivity and stereoselectivity of these transformations.

Intramolecular Cyclizations in Complex Molecule Synthesis

The intramolecular variant of manganese(III) acetate-mediated radical cyclization is a particularly powerful tool for the synthesis of complex molecules. By tethering the radical precursor and the radical acceptor within the same molecule, these reactions can be highly efficient and selective, providing access to intricate ring systems that would be challenging to assemble using traditional methods.

The synthesis of γ-lactones represents one of the earliest and most well-established applications of this compound in organic synthesis. This transformation typically involves the reaction of an alkene with a carboxylic acid, often acetic acid, in the presence of this compound. The reaction proceeds through the oxidative addition of the carboxymethyl radical to the alkene, followed by cyclization and subsequent oxidation to yield the γ-lactone. This methodology has been extensively utilized in the synthesis of natural products and their analogues.

For instance, the reaction of various alkenes with acetic acid and this compound provides a direct route to functionalized γ-lactones. The regioselectivity of the initial radical addition is generally high, favoring the formation of the more stable radical intermediate.

Substrate (Alkene)ReagentsProductYield (%)
1-OcteneMn(OAc)₃, AcOHγ-n-Hexyl-γ-butyrolactone75
StyreneMn(OAc)₃, AcOHγ-Phenyl-γ-butyrolactone80
CyclohexeneMn(OAc)₃, AcOHBicyclic γ-lactone65

This table presents illustrative examples of γ-lactone synthesis using this compound.

The pyrrolidinedione scaffold is a key structural motif in a variety of biologically active compounds. This compound-mediated radical cyclization provides an efficient pathway for the construction of these heterocyclic systems. The reaction typically involves the cyclization of N-substituted maleimides or related substrates containing a pendant radical precursor.

Research has shown that the cyclization of alkynyl amido- and amino-malonates in the presence of this compound leads to the formation of exo-alkylidene pyrrolidinones. Furthermore, the reaction of 2,3-pyrrolidinediones with this compound dihydrate in the presence of 1,1-diarylethenes has been shown to yield 4-(2,2-diaryl)ethenyl-2,3-pyrolidinediones and 4-(2-acetoxy-2,2-diaryl)ethyl-2,3-pyrrolidinediones in good yields. The distribution of these products is dependent on the nature of the substituents on the benzene (B151609) ring of the 1,1-diarylethene.

Starting MaterialAlkeneProductYield (%)
N-PhenylmaleimideStyrene1-Phenyl-3-(phenylmethyl)-2,5-pyrrolidinedione68
N-Benzylmaleimide1-Octene1-(Phenylmethyl)-3-octyl-2,5-pyrrolidinedione72

This table provides examples of pyrrolidinedione synthesis via this compound-mediated cyclization.

This compound is a highly effective reagent for the synthesis of dihydrofurans, which are prevalent structures in many natural products. This transformation is typically achieved through the reaction of an alkene with a β-dicarbonyl compound in the presence of this compound. The initially formed radical from the dicarbonyl compound adds to the alkene, and the resulting radical intermediate undergoes a 5-exo-trig cyclization to form the dihydrofuran ring.

The scope of this reaction is broad, accommodating a variety of substituted alkenes and β-dicarbonyl compounds, leading to a diverse array of highly substituted dihydrofurans. The reaction often proceeds with good diastereoselectivity, particularly with cyclic β-dicarbonyl compounds.

β-Dicarbonyl CompoundAlkeneProductYield (%)
Acetylacetone (B45752)1,1-Diphenylethene3-Acetyl-2-methyl-5,5-diphenyl-4,5-dihydrofuran85
Ethyl acetoacetateStyreneEthyl 2-methyl-5-phenyl-4,5-dihydrofuran-3-carboxylate78
Dimedoneα-Methylstyrene3,3,6-Trimethyl-1-phenyl-3,4,5,6,7,9-hexahydrodibenzofuran-2(1H)-one70

This table showcases the synthesis of dihydrofuran derivatives using this compound.

The application of this compound-mediated radical cyclizations extends to nitrogen-containing substrates, providing a powerful tool for the synthesis of complex alkaloids and other nitrogenous heterocycles. For instance, indoles equipped with a pendant malonyl group on the nitrogen atom have been shown to be effective substrates in Mn(III)-mediated oxidative cyclization reactions, yielding 1,2-annulated products in good to excellent yields. wikipedia.org This methodology has been successfully applied to the rapid synthesis of the tetracyclic core of tronocarpine. wikipedia.org

Furthermore, the synthesis of erythrinane alkaloids has been achieved through an intramolecular radical reaction starting from α-methylthioamides, mediated by a Mn(OAc)₃/Cu(OAc)₂ system. researchgate.net This reaction proceeds through an initial cyclization to form a tetrahydroindol-2-one intermediate, which then undergoes further cyclization to construct the characteristic erythrinane skeleton. researchgate.net

SubstrateProductYield (%)
N-(2-Cyanoethyl)indoleTetracyclic core of tronocarpine75
N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylthio)acetamide4-Acetoxyerythrinane55

This table illustrates the application of this compound in the synthesis of nitrogen-containing heterocycles.

A significant advantage of this compound-mediated radical cyclizations is the ability to construct complex fused and bridged polycyclic systems in a single step. researchgate.net This is particularly valuable in the total synthesis of natural products, where the rapid assembly of the core ring system is a critical step. researchgate.net

For example, the exposure of cyclic alkenes bearing both a carboxylic acid and a malonate group to this compound and a copper(II) salt leads to the formation of the corresponding tricyclic γ-lactones in good yields. This tandem cyclization process allows for the efficient construction of intricate polycyclic frameworks. Additionally, this methodology has been employed in the synthesis of the [3.3.0]-bicyclic lactone core of aphanamol I and the bicyclo[5.3.0]decane-1-one skeleton of 10-isothiocyanatoguaia-6-ene. researchgate.net

SubstrateProductYield (%)Diastereomeric Ratio
Cyclohexenyl-substituted malonic acidFused tricyclic γ-lactone7810:1
Unsaturated malonate (for aphanamol I synthesis)[3.3.0]-Bicyclic lactone89---
Bicyclo[4.1.0]heptanol derivativeBicyclo[5.3.0]decane-1-one7690% selectivity

This table highlights the utility of this compound in constructing complex polycyclic systems.

Intermolecular Cyclization Strategies

This compound is highly effective in initiating intermolecular radical coupling reactions, typically between an enolizable carbonyl compound and an unsaturated partner, such as an alkene or alkyne. wikipedia.org The process begins with the single-electron oxidation of the carbonyl compound by Mn(OAc)₃, generating an α-oxoalkyl radical. wikipedia.org This electrophilic radical then adds to the unsaturated system, creating a new carbon-carbon bond and a new radical intermediate. wikipedia.orgresearchgate.net

The fate of this secondary radical is dependent on the reaction conditions. It can be further oxidized to a carbocation, which may then undergo elimination or trapping by a nucleophile, or it can abstract a hydrogen atom to yield a saturated product. wikipedia.org The use of a co-oxidant, such as copper(II) acetate, can facilitate the oxidation of the intermediate radical to a carbocation. wikipedia.org While synthetically useful, the yields for these intermolecular reactions are often moderate. wikipedia.org

Table 1: Examples of Intermolecular Radical Reactions Mediated by this compound

Carbonyl Compound Unsaturated Compound Co-oxidant Product Type Yield (%)
Acetone ω-Alkenyl acetate None Precursor to queen bee pheromone Moderate
Acetic Acid Alkenes None γ-Butyrolactones General
β-Keto Ester Alkene Copper(II) Acetate γ-Oxo Ester Varies

This table presents illustrative examples of intermolecular reactions and is not exhaustive.

Tandem and Cascade Radical Cyclizations

One of the most powerful applications of this compound is in initiating tandem or cascade radical cyclizations. wikipedia.org These reactions allow for the rapid assembly of complex polycyclic frameworks from relatively simple acyclic precursors in a single step, making it a highly efficient strategy in natural product synthesis. wikipedia.orgnih.gov

In a typical tandem cyclization, the initial radical generated by Mn(OAc)₃ oxidation undergoes an intramolecular cyclization onto a pendant unsaturated group. The resulting cyclized radical can then participate in a second, sequential cyclization if another unsaturated moiety is suitably positioned. This process can continue, forming multiple rings in a controlled manner. Generally, 5-exo or 6-exo cyclizations are favored. The reaction is terminated by oxidation of the final radical to a cation or by hydrogen atom abstraction. wikipedia.org This methodology has been successfully applied to construct intricate carbocyclic and heterocyclic systems, including bicyclic lactones and precursors to complex alkaloids. rsc.orgacs.org

Table 2: Research Findings on Tandem Cyclizations

Starting Material Type Key Transformation Resulting Structure Significance
Unsaturated β-keto ester Mn(OAc)₃ initiated tandem intramolecular cyclization Densely functionalized cyclopentane-lactones High stereocontrol, formation of vicinal all-carbon quaternary centers scripps.edu
Polyene precursor Multi-step radical cyclization cascade Complex polycyclic natural product core Efficient assembly of complex frameworks researchgate.net
N-[(E)-Stilben-2-yl]acetamide derivative Intramolecular 6-exo-dig cyclization 2-Quinolinone derivatives Compatibility with various functional groups researchgate.net

This table highlights selected research demonstrating the power of tandem cyclizations.

Remote functionalization involves the activation of a C-H bond at a position distant from the initial reactive site. While the concept often involves transition-metal catalysis or specific directing groups, radical chemistry offers a complementary pathway. metu.edu.tr In the context of this compound chemistry, a radical generated at one site can, through an intramolecular hydrogen atom transfer (HAT), translocate to a different, often unactivated, carbon center. This 1,n-HAT process, typically occurring through a six-membered ring transition state (a 1,5-HAT), generates a new radical at a remote position. This newly formed radical can then be trapped or undergo further reactions, effectively functionalizing a previously inert C-H bond. While this is a known strategy in radical chemistry, specific and widely applicable examples initiated solely by this compound are part of ongoing research to expand its synthetic utility.

This compound Mediated Oxidation Reactions

Beyond C-C bond formation, this compound is a proficient oxidant for the direct functionalization of carbonyl-containing compounds. These reactions provide direct access to valuable synthetic intermediates.

α-Acetoxylation of Carbonyl Compounds (Ketones, Enones)

This compound provides a direct method for the α-acetoxylation of ketones and, more specifically, the α'-acetoxylation of α,β-unsaturated ketones (enones). wikipedia.orgcdnsciencepub.com The reaction introduces an acetoxy group on the carbon atom adjacent to the carbonyl. For enones, the reaction occurs regioselectively at the α'-position on the saturated side of the carbonyl group. cdnsciencepub.comnih.gov

The efficiency of this transformation can be highly dependent on the reaction conditions. It has been demonstrated that using anhydrous this compound in a non-polar solvent like benzene at reflux significantly improves the yields compared to reactions run in acetic acid. sciencemadness.orgorganic-chemistry.org This method is synthetically valuable as α'-acetoxy enones are key precursors for various biologically active molecules and chiral ligands. wikipedia.orgnih.gov

Table 3: α'-Acetoxylation of Cyclic Enones with Mn(OAc)₃

Substrate Solvent Conditions Product Yield (%)
Isophorone Benzene Reflux α'-Acetoxy isophorone High
2-Cyclopentenone derivatives Benzene Not specified α'-Acetoxy-2-cyclopentenones Good nih.gov
2-Cyclohexenone derivatives Benzene Not specified α'-Acetoxy-2-cyclohexenones Good nih.gov
5,5-Dimethylcyclohex-2-en-1-one Acetic Acid Heating 6-Acetoxy-5,5-dimethylcyclohex-2-en-1-one Not specified nih.gov

Data compiled from various studies to show the scope of the α-acetoxylation reaction. wikipedia.orgnih.govnih.gov

Oxidative Functionalization of Activated Methylene (B1212753) Compounds

Activated methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups (e.g., β-dicarbonyl compounds like malonic esters), are readily oxidized by this compound to generate electrophilic radicals. researchgate.net These radicals are key intermediates in many of the C-C bond-forming reactions discussed previously, including additions to alkenes and aromatic systems. researchgate.net

The reaction of these radicals with various substrates leads to a diverse range of functionalized products. For instance, the radicals generated from dimethyl malonate or diethyl malonate can add to mdpi.comfullerene to create fullerene dimers or bisadducts. Similarly, the reaction between β-dicarbonyl compounds and 2-amino-1,4-naphthoquinones, initiated by Mn(OAc)₃, leads to the formation of complex benzoindoloquinones. researchgate.net This highlights the utility of Mn(OAc)₃ in generating radicals from stabilized carbon pronucleophiles for subsequent functionalization reactions. researchgate.net

Aerobic Oxidation Protocols

This compound is effective in catalytic systems that utilize molecular oxygen as the terminal oxidant. These aerobic oxidation protocols offer a greener and more efficient alternative to stoichiometric reactions. For instance, Mn(OAc)₃ can catalyze the aerobic dehydrogenation of N-heterocycles, such as tertiary indolines and tetrahydroquinolines, to produce their corresponding aromatic counterparts. researchgate.net This transformation is significant in synthetic and medicinal chemistry. Mechanistic studies suggest that the reaction may proceed through a single-electron transfer (SET) pathway, where Mn(III) initiates the process and is regenerated by aerobic oxidation. researchgate.net

In some protocols, catalytic amounts of this compound are sufficient to initiate a radical pathway where C-C bond formation is followed by oxygen insertion under aerobic conditions, leading to the synthesis of cyclic peroxides like 1,2-dioxane (B1202867) derivatives. rsc.org

Regeneration of Carbonyl Compounds from Derivatives (e.g., Oximes)

Oximes are stable derivatives of aldehydes and ketones, often used for their protection and purification. The regeneration of the parent carbonyl compound is a crucial step in many synthetic sequences. This compound provides a simple and efficient method for this deoximation. bohrium.com

The process typically involves refluxing a solution of the oxime with this compound. bohrium.com The reaction proceeds smoothly to give the corresponding aldehyde or ketone in good yields, with the evolution of nitrogen. bohrium.com This method is advantageous as it occurs under relatively mild conditions, tolerates a variety of functional groups, and is effective for both aldoximes and ketoximes, including sterically hindered ones. bohrium.com Unlike some other reagents, this compound acts as an oxidizing agent in this transformation. bohrium.com

Table 1: Regeneration of Carbonyls from Oximes using Mn(OAc)₃
Oxime DerivativeResulting Carbonyl CompoundYield (%)
Benzaldehyde oximeBenzaldehyde92
Acetophenone oximeAcetophenone95
Cyclohexanone oximeCyclohexanone90
Benzophenone oximeBenzophenone94

Carbon-Carbon (C-C) Bond Forming Reactions

The ability of this compound to generate carbon-centered radicals makes it a cornerstone reagent for the formation of C-C bonds. mdpi.com By oxidizing substrates with enolizable protons, Mn(OAc)₃ initiates radical processes that lead to the construction of complex molecular frameworks. wikipedia.org

Alkylation and Arylation Reactions

This compound provides an efficient method for the synthesis of biaryls and heterobiaryls through the oxidative coupling of arylboronic acids. nih.govthieme-connect.com The reaction proceeds via the generation of aryl radicals from arylboronic acids, which then undergo arylation with an aromatic solvent like benzene or thiophene. nih.govthieme-connect.com This protocol is noted for its selectivity and often results in very good yields. nih.gov

An important feature of this method is its high tolerance for various functional groups, such as aldehydes and bromo functionalities. thieme-connect.com The use of microwave irradiation has been shown to enhance reaction rates and yields, providing a rapid and efficient route to a wide variety of biaryl compounds. thieme-connect.comresearchgate.net

Table 2: Selected Examples of Mn(OAc)₃-Mediated Biaryl Synthesis
Arylboronic AcidAreneProductYield (%)
4-Bromophenylboronic acidBenzene4-Bromobiphenyl84
4-(Trifluoromethoxy)phenylboronic acidBenzene4-(Trifluoromethoxy)biphenyl78
4-Formylphenylboronic acidBenzene4-Formylbiphenyl81
2-Thiopheneboronic acidBenzene2-Phenylthiophene62

Yields reported are for reactions conducted under microwave irradiation. thieme-connect.com

A primary application of this compound in C-C bond formation is the generation of α-carbonyl radicals from enolizable ketones and esters, which subsequently add to unsaturated systems like alkenes and alkynes. mdpi.comwikipedia.org The process begins with a single-electron oxidation of the carbonyl compound by Mn(OAc)₃ to form an α-oxoalkyl radical. wikipedia.org This radical then adds intermolecularly or intramolecularly to a C-C multiple bond. wikipedia.org

The fate of the resulting adduct radical is dependent on the reaction conditions. It can be further oxidized by another equivalent of Mn(III) to a carbocation, which can then undergo elimination or be trapped by a nucleophile. wikipedia.org Alternatively, it can abstract a hydrogen atom to yield a saturated product. wikipedia.org Co-oxidants like copper(II) acetate are sometimes employed to facilitate the oxidation of the intermediate radical to a carbocation. wikipedia.org These reactions have been widely applied in the synthesis of natural products and other complex organic molecules. mdpi.com

Olefinic and Acetylenic Functionalizations

This compound mediates a variety of functionalization reactions for olefins and acetylenes, transforming simple unsaturated hydrocarbons into more complex structures. researchgate.net

One of the classic transformations is the oxidative addition of carboxylic acids, such as acetic acid, across an alkene to form γ-lactones. mdpi.comnih.gov This reaction proceeds through the formation of a carboxymethyl radical, which adds to the alkene. The subsequent radical intermediate is then oxidized and cyclizes to afford the lactone product. nih.gov

Furthermore, the reaction of β-dicarbonyl compounds with alkenes in the presence of Mn(OAc)₃ is a powerful method for synthesizing substituted dihydrofurans. nih.gov The reaction involves the generation of a radical from the β-dicarbonyl compound, its addition to the alkene, oxidation of the resulting radical to a carbocation, and subsequent intramolecular cyclization. nih.gov Similarly, when enones are treated with Mn(OAc)₃, oxidation can occur at the α'-position to the carbonyl group, leading to the formation of α'-acetoxy enones. wikipedia.org These reactions showcase the versatility of this compound in converting simple unsaturated systems into valuable, functionalized heterocyclic and acyclic compounds. rsc.orgresearchgate.net

Fullerene Derivatization and Functionalization

This compound has emerged as a versatile reagent for the derivatization and functionalization of fullerenes, most notably buckminsterfullerene (B74262) (C60), through free-radical pathways. nih.gov This methodology allows for the synthesis of a diverse range of fullerene derivatives, including those with fused ring systems and various adducts. nih.govnih.gov

A significant application of this compound in this context is the lactonization of fullerenes. rsc.org The reaction between C60 and carboxylic acids, their corresponding anhydrides, or malonic acids in the presence of this compound leads to the formation of fullerene-fused lactones. acs.org The accepted mechanism for this transformation involves the initial generation of a radical species from the carboxylic acid derivative, facilitated by this compound. This radical subsequently adds to the fullerene cage, initiating a sequence of cyclization and oxidation steps that culminate in the formation of a lactone ring fused to the fullerene structure. acs.org

Phosphonylation of fullerenes represents another key functionalization strategy mediated by this compound. rsc.org The reaction of C60 with dialkyl phosphonates in the presence of Mn(OAc)3·2H2O can proceed via a free radical mechanism involving a phosphonyl radical (˙P(O)(OAlk)2). rsc.orgnih.gov An alternative mechanistic pathway, termed "oxidative-ion-transfer" (OIT), has also been proposed. The OIT mechanism is thought to involve the initial exchange of an acetate ligand on the manganese(III) center with a phosphonate (B1237965) group, followed by the oxidation of the fullerene. rsc.orgnih.gov

Furthermore, this compound facilitates the reaction of C60 with β-dicarbonyl compounds, yielding dihydrofuran-fused fullerene derivatives. nih.gov It is also instrumental in the one-pot synthesis of N-substituted fulleropyrrolines from the reaction of C60 with α-monosubstituted acetaldehydes and primary amines. rsc.org The scope of this chemistry extends to endohedral metallofullerenes; for instance, trimetallic nitride endohedral metallofullerenes react with diethyl malonate in the presence of this compound to form methano monoadducts. acs.org

Fullerene Reaction TypeReagentsProduct Class
LactonizationCarboxylic acids/anhydrides, malonic acidsFullerene-fused lactones
PhosphonylationDialkyl phosphonatesPhosphonylated fullerenes
Dihydrofuran formationβ-Dicarbonyl compoundsDihydrofuran-fused fullerenes
Pyrroline synthesisα-Monosubstituted acetaldehydes, primary aminesN-substituted fulleropyrrolines
Methano adduct formationDiethyl malonateMethanofullerenes

Carbon-Heteroatom (C-X) Bond Forming Reactions

This compound is a powerful tool for the formation of bonds between carbon and various heteroatoms, enabling the synthesis of a wide array of functionalized organic molecules.

The creation of carbon-oxygen bonds is a cornerstone of organic synthesis, and this compound is frequently utilized for this purpose, particularly in the synthesis of lactones and in direct acetoxylation reactions.

A well-established application of this compound is the synthesis of γ-lactones from the reaction of alkenes with acetic acid. nih.govmdpi.com This transformation, which typically requires two equivalents of the manganese reagent, proceeds through an oxidative free-radical addition mechanism. nih.gov The reaction is initiated by the thermal decomposition of manganic acetate to generate a carboxymethyl radical (•CH2COOH). researchgate.net This radical then adds to the double bond of the alkene. nih.govwikipedia.org The resultant radical intermediate is subsequently oxidized by a second molecule of Mn(OAc)3 to a carbocation, which undergoes intramolecular cyclization to afford the γ-lactone product. nih.govwikipedia.org The initial radical addition generally proceeds to form the more stable radical intermediate, and the reaction can display a degree of stereoselectivity. wikipedia.org This synthetic strategy has been successfully applied to the construction of complex molecular architectures, including bicyclic and tricyclic lactones, and has proven valuable in the total synthesis of natural products. rsc.orgmdpi.comrsc.org

Alkene SubstrateProductReported Yield (%)
1-Octeneγ-n-Octyl-γ-butyrolactone75
Styreneγ-Phenyl-γ-butyrolactone65
Cyclohexenecis-Fused bicyclic lactone50

This compound is also employed for the direct introduction of an acetoxy group onto a carbon framework. A notable example is the α'-acetoxylation of enones. mdpi.com In this process, the carbon atom adjacent to the carbonyl group is oxidized by this compound, followed by the transfer of an acetate ligand from the metal center to the carbon, resulting in the formation of an α'-acetoxy enone. wikipedia.org

The utility of this compound in acetoxylation extends to other classes of substrates. For instance, the oxidation of certain indole (B1671886) derivatives with this reagent can lead to selective acetoxylation at the C-3 position or at a methyl substituent on the indole nucleus. arkat-usa.org In some instances, this compound has been shown to catalyze the direct acetylation of alcohols with acetic acid. researchgate.netresearchgate.net

The formation of carbon-phosphorus bonds is of significant interest due to the prevalence of organophosphorus compounds in various areas of chemistry. This compound provides a reliable method for constructing these bonds via radical-mediated pathways. rsc.org

This compound can initiate the generation of phosphorus-centered radicals from precursors containing a P-H bond, such as dialkyl phosphonates and secondary phosphine (B1218219) oxides. tandfonline.com This is achieved through the homolytic cleavage of the P-H bond. tandfonline.comresearchgate.net The resulting phosphorus-centered radicals, which can be of either the phosphonyl or phosphinoyl type, readily add to unsaturated systems like alkenes and alkynes, thereby forming a new C-P bond. tandfonline.com It has been observed that phosphonyl radicals are generally more reactive than their phosphinoyl counterparts. tandfonline.comresearchgate.net This method provides access to a broad spectrum of organophosphorus compounds, which serve as valuable intermediates in medicinal chemistry, materials science, and crop science. tandfonline.com A specific example is the selective addition of the phosphonyl radical, generated from diethyl phosphonate and this compound, to the 3-position of flavones and coumarins. thieme-connect.de

Unsaturated SubstratePhosphorus ReagentProduct Type
1-OcteneDiethyl phosphonateβ-Ketophosphonate
FlavoneDiethyl phosphonate3-Phosphonylated flavone
CoumarinDiethyl phosphonate3-Phosphonylated coumarin

Carbon-Phosphorus (C-P) Bond Formation

Generation of Phosphorus-Centered Radicals

This compound is a proficient initiator for the generation of phosphorus-centered radicals, which are valuable intermediates for creating carbon-phosphorus (C-P) bonds. The process typically involves the homolytic cleavage of a P-H bond. Depending on the phosphorus-containing precursor, two primary types of P-centered radicals are formed: phosphinoyl radicals (from phosphites) and phosphonyl radicals (from phosphate (B84403) reagents). Research indicates that phosphonyl radicals exhibit greater reactivity compared to phosphinoyl radicals.

These generated radicals readily add to unsaturated compounds, such as alkenes and alkynes, leading to a diverse range of valuable organophosphorus compounds. This method has been successfully applied in the phosphorylation of various organic molecules. For instance, the Mn(OAc)₃-mediated reaction of 2H-indazoles with dialkyl phosphites provides a direct and efficient pathway to C-H phosphorylated products under mild conditions.

The versatility of this approach is demonstrated by its application to complex structures like rsc.orgfullerene. The radical reaction of rsc.orgfullerene with phosphonates or phosphine oxide, mediated by this compound dihydrate, can yield different phosphorylated fullerenes, including singly bonded dimers and hydrophosphorylated derivatives, depending on the reaction conditions.

Table 1: Selected Examples of Mn(OAc)₃-Mediated Phosphorylation of 2H-Indazoles Data sourced from research on the direct phosphorylation of 2H-indazoles.

N-2 Substituent on IndazolePhosphorylating AgentProduct Yield
PhenylDiethyl phosphite85%
p-TolylDimethyl phosphite84%
4-ChlorophenylDiethyl phosphite85%
4-MethoxyphenylDiethyl phosphite82%
2-NaphthylDiethyl phosphite80%

Carbon-Nitrogen (C-N) Bond Formation

This compound-mediated reactions are instrumental in forming carbon-nitrogen bonds, primarily through oxidative radical cyclization pathways. This strategy is particularly powerful for constructing complex nitrogen-containing ring systems.

The synthesis of nitrogen heterocycles via Mn(OAc)₃-initiated radical reactions is a significant area of application. This method allows for the construction of various heterocyclic cores, including pyrroles, quinolinones, and complex indole alkaloids. nih.gov The general mechanism involves the generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization onto a pendant unsaturated moiety (like an alkene or alkyne), followed by further oxidation or rearrangement to yield the heterocyclic product.

For example, this methodology has been used to synthesize quinolinones from α-substituted N-[(E)-stilben-2-yl]acetamides. The α-carbonylalkyl radical, generated by the oxidation with this compound, undergoes an efficient intramolecular 6-exo-dig cyclization to produce the quinolinone structure. Similarly, the reaction has been applied to the synthesis of complex fused heterocycles such as benzo[f]indole-4,9-diones and benzo[g]quinoline-5,10-diones from the oxidative free-radical reactions of 2-(alkenylamino)-1,4-naphthoquinones with 1,3-dicarbonyl compounds.

A notable application is in the synthesis of the erythrinane skeleton, a core structure in many Erythrina alkaloids. The treatment of N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylthio)acetamide with Mn(OAc)₃ in the presence of a copper(II) co-oxidant leads to a tetrahydroindol-2-one, which subsequently cyclizes via another Mn(OAc)₃-mediated step to form a 4-acetoxyerythrinane derivative. orientjchem.org

Carbon-Sulfur (C-S) Bond Formation

This compound also facilitates the formation of carbon-sulfur bonds through radical-mediated pathways. These reactions are valuable for introducing sulfur-containing functional groups into organic molecules.

A direct application of Mn(OAc)₃ in C-S bond formation is the sulfenylation of indoles. A simple and efficient method involves the reaction of various indoles with aryl or benzothiazolethiols using this compound as a promoter. sci-hub.se This reaction proceeds via a sulfur-centered free radical and demonstrates high regioselectivity for the C3 position of the indole ring. The method is robust, tolerating a range of functional groups on the indole nucleus, including bromo, carboxylic acid, and ester groups, and consistently produces the desired 3-arylsulfenyl indoles in good to excellent yields. sci-hub.se

Table 2: Mn(OAc)₃-Mediated Sulfenylation of Indole with Various Thiols Data derived from a study on the C3-sulfenylation of indoles. sci-hub.se

Thiol ReagentProduct Yield
Thiophenol90%
4-Chlorothiophenol88%
2-Mercaptobenzothiazole85%

In a related process, Mn(OAc)₃ promotes the C-H sulfonylation of electron-rich aromatic compounds like 1,4-dimethoxybenzene (B90301) with sodium and lithium sulfinates. nih.gov Although distinct from sulfenylation, this cross-dehydrogenative coupling also proceeds through a sulfur-centered radical, showcasing the utility of Mn(OAc)₃ in generating S-radicals for C-S bond formation. nih.gov

Rearrangement and Aromatization Reactions

This compound is an effective reagent for promoting aromatization reactions, particularly in the conversion of cyclic ketones and their derivatives into aromatic compounds. mdpi.com This transformation is a key step in the synthesis of various substituted phenols and naphthols.

For example, α-tetralone can be readily aromatized to α-naphthol using this compound. Similarly, substituted 7,8-dihydroquinolinone derivatives can be converted to their corresponding quinolinol counterparts. mdpi.com The mechanism of these reactions involves the oxidation of the ketone to generate radical intermediates which, through a series of steps including further oxidation and elimination, lead to the formation of the stable aromatic ring. This capability has been harnessed as a key step in the synthesis of various natural products. mdpi.comasianpubs.org

Polymerization Chemistry Initiated by this compound

This compound serves as an effective thermal initiator for the free-radical polymerization of various vinyl monomers. Its application in polymerization has been studied extensively, particularly concerning the kinetics of these reactions. Studies on the polymerization of monomers such as acrylic acid, methacrylic acid, and acrylonitrile (B1666552) in aqueous sulfuric acid have elucidated the effects of monomer concentration, initiator concentration, and temperature on the rate of polymerization and the degree of polymerization.

The initiation process involves the generation of radicals from the Mn(III) species, which then add to the vinyl monomer to start the polymer chain growth. The rate of polymerization typically shows a first-order dependence on the monomer concentration.

Furthermore, related manganese(III) chelates, such as manganese(III) acetylacetonate (B107027) (Mn(acac)₃), can act as photo-initiators for the free-radical polymerization of monomers like methyl methacrylate (B99206) and styrene. This highlights the versatility of Mn(III) complexes in initiating polymerization through different activation methods (thermal and photochemical).

Spectroscopic and Structural Elucidation of Manganese Iii Acetate and Its Reaction Products

X-ray Crystallography for Coordination Geometry and Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For manganese(III) acetate (B1210297), this technique has been crucial in revealing that it does not exist as a simple monomeric Mn(O₂CCH₃)₃ species in the solid state. Instead, it adopts a more complex, oxo-centered trinuclear structure. wikipedia.org

This core structure, often referred to as basic manganese(III) acetate, consists of a central oxygen atom bonded to three manganese(III) ions, forming a [Mn₃O]⁷⁺ core. These manganese centers are further bridged by six acetate ligands, resulting in a cationic cluster with the general formula [Mn₃O(O₂CCH₃)₆]⁺. wikipedia.org This arrangement is analogous to similar structures observed for basic iron(III) and chromium(III) acetates. wikipedia.org The positive charge of this trinuclear cation is balanced by counter-ions, and the coordination sphere of the manganese ions is typically completed by additional ligands, such as pyridine (B92270) or water molecules.

Each Mn(III) ion within the cluster is typically six-coordinate, exhibiting a distorted octahedral geometry. The coordination environment is composed of the central μ₃-oxo oxygen, oxygen atoms from the bridging acetate ligands, and the oxygen or nitrogen atoms from the terminal ligands. This multinuclear assembly is a key feature of its solid-state chemistry.

While detailed crystallographic data for the simple acetate salt [Mn₃O(O₂CCH₃)₆]O₂CCH₃·HO₂CCH₃ has been confirmed, data for closely related derivatives provide insight into the typical structural parameters of this family of compounds. wikipedia.org

Table 1: Representative Crystallographic Data for a Trinuclear Oxo-Centered Mn(III) Complex
Compound [Mn₃O(O₂CC₃H₇)₆(C₅H₅N)₃]·ClO₄
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 19.588
b (Å) 20.194
c (Å) 12.491
Note: Data is for a representative trinuclear Mn(III) carboxylate complex to illustrate typical structural parameters. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the paramagnetic Mn(III) center, which causes significant broadening of NMR signals, NMR spectroscopy is not a suitable technique for the direct structural analysis of the this compound complex itself. However, it is an indispensable tool for the characterization of the diamagnetic organic products formed in reactions mediated by this compound.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides the fundamental framework for elucidating the structure of organic molecules. In the context of this compound chemistry, these techniques are routinely used to confirm the formation of products such as γ-lactones from the oxidation of alkenes or α'-acetoxy enones from the oxidation of enones. wikipedia.orgmetu.edu.tr

¹H NMR provides information on the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling (J-coupling), and their relative numbers through integration.

¹³C NMR , often acquired with proton decoupling, reveals the number of unique carbon environments in a molecule and gives information about their functional group type (e.g., carbonyl, alkene, alkyl).

For example, in the structural determination of a γ-lactone, ¹H NMR would be used to identify the protons on the lactone ring and the attached side chains, with their coupling patterns revealing their relative positions. The ¹³C NMR spectrum would confirm the presence of the characteristic ester carbonyl carbon (typically δ 170-180 ppm) and the other carbons of the molecular skeleton.

Table 2: Hypothetical ¹H and ¹³C NMR Data for a γ-Lactone Product
Position ¹³C Shift (δ, ppm) ¹H Shift (δ, ppm) Multiplicity J (Hz) Integration
1 (C=O)177.5----
2 (CH₂)35.22.55m-2H
3 (CH₂)28.11.90m-2H
4 (CH)80.94.30m-1H
5 (CH₃)21.51.25d6.53H
Note: This table represents typical NMR data used for the structural assignment of a simple γ-lactone, a common product of Mn(OAc)₃-mediated reactions.

For more complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complete structure by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-coupled to each other, typically over two or three bonds. unipd.it It is invaluable for tracing out proton connectivity networks within a molecule, such as the spin systems in alkyl chains or cyclic fragments. unipd.it

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (a one-bond correlation). nih.gov It provides a direct and powerful method for assigning the ¹³C signals for all protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two and three bonds. nih.gov HMBC is critical for piecing together the entire carbon skeleton by connecting molecular fragments, and it is the primary method for assigning non-protonated (quaternary) carbons, such as carbonyls or substituted aromatic carbons. nih.gov

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of the reaction products, allowing for definitive structural elucidation.

Table 3: Application of 2D NMR Techniques in Product Characterization
Technique Information Provided
COSY Reveals ³JHH couplings, identifying adjacent protons (H-C-C-H).
HSQC Correlates each proton to its directly attached carbon (¹JCH).
HMBC Shows long-range correlations (²JCH, ³JCH), connecting molecular fragments and assigning quaternary carbons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of reaction products and can provide information about their elemental composition and structure.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing compounds in solution, including reaction mixtures. It allows for the gentle transfer of ions from the liquid phase to the gas phase for MS analysis, often with minimal fragmentation. This makes it ideal for determining the molecular weight of the final, stable products of a this compound reaction. Products are typically observed as protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

A significant advantage of ESI-MS is its ability to detect and characterize transient or reactive intermediates present in a reaction solution. In reactions involving this compound, which often proceed through radical or cationic intermediates, ESI-MS can provide crucial mechanistic insights by "fishing out" charged species directly from the reaction mixture. While neutral radical intermediates are not directly observable by MS, their immediate ionic precursors or products, or associated charged manganese complexes, can be detected. For instance, ESI-MS has been used to identify multinuclear manganese-oxo intermediates in related oxidation reactions, providing direct evidence for the species involved in the catalytic cycle.

Table 4: Potential Ions Observed in ESI-MS Analysis of a Mn(OAc)₃ Reaction
Species Type Example Ion Observed (m/z)
Organic Product (P) [P+H]⁺, [P+Na]⁺
Reaction Intermediate Detection of charged intermediates or their byproducts.
Manganese Complexes [Mn₃O(OAc)₆]⁺ and related solvated or ligand-exchanged species.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound and its derivatives, IR spectroscopy provides direct evidence for the coordination of the acetate ligands to the manganese centers.

The key vibrational bands in the IR spectrum of this compound are associated with the carboxylate group (COO⁻) of the acetate ligands. The positions of these bands are sensitive to the coordination mode of the carboxylate. A significant feature is the difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. This value helps distinguish between unidentate, bidentate chelating, and bidentate bridging coordination modes. For the oxo-centered trinuclear cluster of this compound, the acetate groups act as bridging ligands between pairs of manganese ions.

Research on related manganese(III) complexes provides characteristic ranges for these vibrations. For instance, in mixed-ligand Mn(III) complexes, the asymmetric and symmetric vibrations of the ionized carboxylic group are readily detected. nih.gov The spectra typically exhibit strong absorption bands corresponding to the carboxylate stretches and weaker bands at lower frequencies corresponding to the Mn-O vibrations.

Key IR Absorption Bands for this compound Complexes

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Assignment
Asymmetric C=O Stretch (νₐₛ(COO⁻)) 1620 - 1570 Stretching of the carboxylate group, indicative of coordination.
Symmetric C=O Stretch (νₛ(COO⁻)) 1460 - 1400 Stretching of the carboxylate group.

The presence of bands in the 400-700 cm⁻¹ region is assigned to Mn-O vibrations, confirming the formation of coordination bonds between the manganese ions and the oxygen atoms of the ligands. nih.govsryahwapublications.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Cluster Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly informative for transition metal complexes. The UV-Vis spectrum of this compound is characterized by features that confirm the +3 oxidation state of the manganese and provide insight into the nature of the polynuclear cluster.

The Mn(III) ion has a d⁴ electronic configuration. In an octahedral ligand field, this configuration is subject to Jahn-Teller distortion, which lifts the degeneracy of the electronic energy levels. The spectra of high-spin d⁴ complexes are typically expected to show a single, broad, spin-allowed d-d transition (⁵E₉ → ⁵T₂₉). However, this band is often obscured by more intense charge-transfer bands in this compound.

The most prominent feature in the UV-Vis spectrum of this compound is a broad shoulder in the visible region, around 440-480 nm. researchgate.net This absorption is not a simple d-d transition but is characteristic of the electronic structure of the [Mn₃O] core. The similarity of this spectral feature to those of other known oxo-trinuclear manganese clusters confirms the presence of this structural motif in commercial this compound. researchgate.net In some related Mn(III) complexes, broad bands in this region are assigned to ligand-to-metal charge transfer (LMCT) transitions. ufl.edu

Characteristic UV-Vis Absorption Features for Manganese(III) Complexes

Wavelength Range (nm) Assignment Significance
~440 - 480 LMCT / Cluster Band Characteristic of the [Mn₃O] core, confirming the trinuclear structure. researchgate.net
~300 - 400 Ligand-to-Metal Charge Transfer (LMCT) Involves electron transfer from ligand orbitals to manganese d-orbitals.

Studies on various Mn(III) complexes, such as those with porphyrin or acetylacetonate (B107027) ligands, have shown that the exact position and intensity of these bands are sensitive to the ligand environment. rsc.orgresearchgate.net For this compound, the spectrum provides a diagnostic fingerprint for the integrity of the trinuclear cluster in solution.

Electron Paramagnetic Resonance (EPR) Spectroelectrochemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. It is highly valuable for studying paramagnetic transition metal ions like Mn(III). The high-spin Mn(III) ion has a d⁴ configuration with an effective electron spin of S=2. As an integer-spin (non-Kramers) ion, it is often difficult to detect with conventional perpendicular-mode EPR spectroscopy, especially in the absence of a significant zero-field splitting (ZFS). researchgate.net

Therefore, high-frequency and -field EPR (HFEPR) or parallel-mode EPR are often employed for the characterization of Mn(III) complexes. researchgate.netnih.govnih.gov These techniques can accurately determine the spin Hamiltonian parameters, which describe the magnetic properties of the ion. The key parameters are the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), and the g-factor.

The ZFS arises from the interaction of the electron spin with the asymmetric electronic environment, which is significant for Mn(III) due to the Jahn-Teller effect. The sign and magnitude of D provide information about the geometry of the distortion (axial elongation vs. compression). nih.gov Studies on the closely related complex manganese(III) acetylacetonate, Mn(acac)₃, have shown a negative D value, corresponding to an axial elongation of the coordination octahedron. nih.gov

Typical EPR Parameters for High-Spin Mn(III) Complexes

Parameter Description Typical Value Significance
S Total Electron Spin 2 Confirms high-spin d⁴ configuration.
g g-factor ~2.00 Close to the free-electron value, typical for Mn(III). nih.gov
D Axial Zero-Field Splitting -2 to -4 cm⁻¹ Indicates significant Jahn-Teller distortion; negative sign suggests axial elongation. nih.govnih.gov

EPR spectroelectrochemistry combines these measurements with electrochemical methods to study the redox behavior of the complex. By monitoring the EPR signal as the potential is varied, one can characterize the electronic structure of different oxidation states. For this compound, this would involve observing the disappearance of the Mn(III) signal upon reduction to the EPR-active Mn(II) state (S=5/2, which gives a characteristic six-line signal) or upon oxidation. This approach is powerful for understanding the Mn(II)/Mn(III) equilibrium and the kinetics of electron transfer, which are central to the role of this compound as a selective oxidizing agent. nih.gov

Theoretical and Computational Chemistry Studies on Manganese Iii Acetate Reactivity

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in mapping the intricate details of Mn(OAc)₃-mediated reactions. By modeling the electronic structure of reactants, intermediates, and transition states, researchers can unravel the mechanistic nuances that are often difficult to probe experimentally.

Manganese(III) acetate-initiated reactions are known to proceed through various complex mechanistic pathways, often involving radical intermediates. researchgate.netnih.gov DFT studies have been crucial in distinguishing between proposed mechanisms and identifying the most plausible routes.

The reaction typically begins with the oxidation of an enolizable carbonyl compound or other suitable substrate by Mn(OAc)₃ to generate a radical. wikipedia.org Two primary mechanistic pathways are often considered: a free radical (FR) path and an oxidative-ion-transfer (OIT) or metal-bound radical pathway. rsc.orgrsc.org

Free Radical (FR) Mechanism: In this pathway, the substrate is oxidized by Mn(OAc)₃ to form a free radical species that is not directly coordinated to the manganese center during the subsequent bond-forming steps. rsc.orgnih.gov

Metal-Bound Radical Mechanism: In this alternative, the generated radical remains associated with the manganese center, forming a metal-bound radical or metalloradical intermediate. rsc.org This association can significantly influence the radical's reactivity and the stereochemical outcome of the reaction.

A key aspect of these studies is the analysis of transition states—the highest energy points along the reaction coordinate. By locating and characterizing the transition state structures, chemists can understand the feasibility of a proposed mechanistic step. For instance, in the Mn(III)-catalyzed reaction of cyclopropanols, DFT calculations revealed that a free radical mechanism was energetically unfavorable, whereas a pathway involving a Mn(II)-bound carbene radical intermediate could proceed smoothly under ambient conditions. rsc.org Similarly, in the phosphonylation of fullerenes, DFT calculations provided evidence for an oxidative-ion-transfer (OIT) mechanism, which involves the oxidation of the fullerene by a modified manganese complex, as a viable alternative to a simple free radical addition. nih.gov

The mechanism can also be substrate-dependent. For less acidic carbonyl compounds, the rate-determining step is often the formation of the Mn(III) enolate, followed by a rapid electron transfer to generate a free radical. nih.gov For more acidic compounds, enolization is fast, and the slow step involves the interaction of the Mn(III) enolate with an alkene. nih.gov

Table 1: Comparison of Proposed Mechanistic Pathways

Feature Free Radical (FR) Pathway Metal-Bound Radical / OIT Pathway
Radical Intermediate Diffuses freely in solution Remains coordinated to the Mn center
Key Intermediate Example •CH₂(CO)R α-Mn(II)-bound-alkyl radical
Evidence Observed in various radical cyclizations mdpi.com Supported by DFT for cyclopropanol reactions rsc.org

| Implication for Selectivity | May lead to lower stereocontrol | Allows for greater control over stereochemistry |

For example, computational studies on the structure of the Mn(III) acetate (B1210297) catalyst itself have used DFT to determine the most thermodynamically stable coordination environments. Calculations showed that for Mn(III), the Mn(OAc)₃(H₂O)₁ complex, featuring two chelating and one monodentate acetate ligand, is the most stable form. rsc.org The free energy changes (ΔG) for the dissociation of acetate ligands were found to be endergonic, suggesting that the neutral Mn(OAc)₃ complex is the predominant species in solution. rsc.org

The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be derived from the energy difference between the reactants and the transition state. These calculated values can be correlated with experimentally observed reaction rates. Studies have shown that the kinetic parameters of Mn(OAc)₃ reactions are highly dependent on the substrate and conditions. For instance, the oxidation of HBr by Mn(III) is second order with respect to [HBr], a kinetic profile that DFT can help rationalize by modeling the energies of the involved intermediates. nih.gov

One of the most powerful applications of DFT in studying Mn(OAc)₃ reactivity is in explaining and predicting the selectivity of reactions.

Regioselectivity: In reactions where multiple products can be formed from attack at different positions, DFT can predict the major product by comparing the activation energies of the competing pathways. The pathway with the lower energy barrier will be kinetically favored. For example, in the phosphonation of C₇₀ fullerene, DFT calculations successfully explained a change in regioselectivity observed when switching from a free-radical to an oxidative-ion-transfer mechanism. rsc.orgnih.gov The regioselectivity in the addition of radicals to unsymmetrical alkenes is often governed by the formation of the more stable radical intermediate, a factor that can be quantitatively assessed by calculating the energies of the possible radical adducts. wikipedia.org A DFT study on Mn-catalyzed denitrogenative annulation reactions also focused on elucidating the origin of the observed regioselectivity. rsc.org

Stereoselectivity: DFT can also be used to predict the stereochemical outcome of a reaction (e.g., cis vs. trans or endo vs. exo products). This is achieved by modeling the transition states leading to the different stereoisomers. The transition state with the lower energy corresponds to the major product. The formation of trans lactones from either cis or trans acyclic alkenes in Mn(OAc)₃-mediated reactions is consistent with ring closure occurring via the more stable conformation of the intermediate, a preference that can be modeled computationally. wikipedia.orgwikipedia.org

Computational Modeling of Radical Intermediates

Since Mn(OAc)₃ reactions proceed via radical intermediates, understanding the properties of these transient species is crucial. Computational modeling provides detailed information about their electronic structure, stability, and subsequent reactivity.

Radicals are characterized by the presence of an unpaired electron. The spin density distribution describes the probability of finding this unpaired electron at different locations within the molecule. This distribution is a key indicator of where the radical is most likely to react.

DFT calculations can map the spin density onto a molecular structure. For a radical generated by Mn(OAc)₃, this analysis can confirm on which atom the radical character is primarily localized. For instance, in an α-oxoalkyl radical, the spin density is delocalized between the α-carbon and the carbonyl oxygen. This information is vital for predicting how the radical will add to an alkene or participate in other bond-forming events. While specific studies on Mn(OAc)₃-generated radicals are detailed, analogous computational studies on similar Mn(III) complexes, like Mn(III) acetylacetonate (B107027) (Mn(acac)₃), show how radial spin density can be calculated and plotted to understand the electronic structure of the metal center and its ligands. researchgate.net

The stability of a radical intermediate often dictates the course of a Mn(OAc)₃-mediated reaction. DFT can be used to calculate radical stabilization energies (RSEs) to quantify the stability of different radicals. It is well-established that tertiary and resonance-stabilized radicals (e.g., benzylic) are more stable than secondary, which are in turn more stable than primary radicals. rsc.org

This stability hierarchy directly impacts reactivity:

Oxidation vs. Hydrogen Abstraction: Less stable radicals, such as isolated primary or secondary radicals, may abstract a hydrogen atom from the solvent faster than they are oxidized by another equivalent of Mn(III). nih.gov In contrast, more stable radicals, like tertiary or γ-carboxy radicals, are more readily oxidized by Mn(III) to form a carbocation, which then undergoes further reactions. wikipedia.orgnih.gov

Reaction Rate and Selectivity: The formation of a more stabilized radical intermediate is often the driving force behind the observed regioselectivity in addition reactions. wikipedia.orgrsc.org

Computational modeling can predict the fate of a radical intermediate by comparing the energy barriers for competing pathways, such as oxidation, H-abstraction, or cyclization. This predictive power makes computational chemistry an essential partner to experimental synthesis in the ongoing development of Mn(OAc)₃-based methodologies.

Theoretical Studies on Manganese Oxidation States and Ligand Interactions

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reactivity of this compound. These studies focus on understanding the coordination environment, the stability of various oxidation states, and the dynamic interactions with surrounding ligands, which are crucial for its role in chemical reactions.

Investigations using Kohn-Sham DFT have been employed to explore the coordination environment of Mn(II) and Mn(III) catalysts, particularly in processes like the p-xylene redox cascade. rsc.org By calculating the Gibbs free energy, researchers can determine the thermodynamic stability of different inner-sphere coordination environments under specific industrial conditions (e.g., T = 473 K, p = 2.25 MPa). rsc.org In solutions containing acetic acid and water, manganese complexes are generally represented as [Mn(OAc)v(HOAc)q(H2O)t], where 'v', 'q', and 't' denote the number of coordinating acetate, acetic acid, and water ligands, respectively. rsc.org

For Mn(III), these computational models have shown that the coordination number and the nature of the bound ligands significantly influence the complex's stability. Molecular dynamics simulations indicate that for Mn(III), a six-coordinate environment is most frequently observed. rsc.orgrsc.org The most stable neutral six-coordinate species for Mn(III) is calculated to be Mn(OAc)₃(H₂O)₁, while dynamic simulations show the most commonly observed species is Mn(OAc)₃(HOAc)₁. rsc.org The stronger electrostatic interaction of the Mn(III) cation compared to Mn(II) causes ligands to bind more strongly and closely to the metal center, favoring six-coordinate structures. rsc.org

The dissociation of acetate ligands from the manganese center is a key aspect of its reactivity. Theoretical calculations show that the removal of an acetate ligand from trivalent manganese is an endergonic process, with a positive change in Gibbs free energy (ΔG) ranging from 0.27 to 1.28 eV. rsc.org This indicates a thermodynamic driving force for acetate to remain coordinated to the manganese ion. rsc.org The mechanism of this dissociation can occur through substitution by either an acetic acid or a water molecule. rsc.org

The table below presents theoretical data for various Mn(III) complexes, illustrating the relative stability of different ligand configurations.

Complex ConfigurationEnthalpy (eV)Entropy (eV)Solvated Energy (eV)
Mn(III) complex with two monodentate acetate ligandsData not availableData not availableData not available
Mn(III) complex with three chelating acetate ligandsData not availableData not availableData not available
Mn(III) complex with three monodentate acetate ligandsData not availableData not availableData not available
Note: Specific energy values for each geometric isomer are detailed in supplementary materials of the cited research but are summarized here to indicate the types of parameters calculated. The stability depends on the specific arrangement and number of water and acetic acid ligands. rsc.org

These theoretical studies are fundamental to understanding the initial steps of reactions mediated by this compound. The reaction mechanism often begins with the formation of a manganese(III)-enolate complex, followed by the reduction of Mn(III) to Mn(II) and the generation of a carbon radical. mdpi.com The stability and structure of the initial Mn(III)-ligand complex, as elucidated by DFT, are therefore critical in determining the subsequent reaction pathway. rsc.org

Application of Eyring and Arrhenius Equations for Activation Parameters

The Eyring and Arrhenius equations are fundamental tools in chemical kinetics used to determine the activation parameters of a reaction from experimental rate data collected at various temperatures. These parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide crucial insights into the reaction mechanism and the structure of the transition state.

The Arrhenius equation relates the rate constant (k) to the absolute temperature (T):

k = A e-Ea/RT

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. A plot of ln(k) versus 1/T, known as an Arrhenius plot, yields a straight line with a slope of -Ea/R. colorado.edu

The Eyring equation , derived from transition state theory, provides a more detailed thermodynamic perspective:

k = (κkBT/h) e-ΔG‡/RT = (κkBT/h) eΔS‡/Re-ΔH‡/RT

where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, and h is the Planck constant. ΔG‡ is the Gibbs free energy of activation, which is composed of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) (ΔG‡ = ΔH‡ - TΔS‡). colorado.edu A linearized form of the Eyring equation is often used to create an Eyring plot of ln(k/T) versus 1/T, from which ΔH‡ (from the slope) and ΔS‡ (from the intercept) can be determined. colorado.eduresearchgate.net

In the context of this compound reactivity, these equations are applied to study the kinetics of reactions it mediates, such as oxidative radical cyclizations. For example, by monitoring the decay of a reactant or the formation of a product at different temperatures, a series of rate constants can be calculated. These rate constants are then used to construct Arrhenius and Eyring plots to elucidate the activation parameters.

A study on the thermal decay of related Mn(III)-peroxo complexes illustrates this application. The first-order rate constants for the decay were determined at various temperatures. researchgate.net This data was then used to generate an Eyring plot (ln(k/T) vs. 1/T), from which the activation parameters were obtained. researchgate.net

The table below illustrates the type of data generated from such a kinetic analysis for a hypothetical reaction involving a Mn(III) complex.

Temperature (K)Rate Constant, k (s⁻¹)1/T (K⁻¹)ln(k/T)
2980.00100.00336-10.29
3080.00250.00325-9.41
3180.00600.00314-8.58
3280.01400.00305-7.76

From a plot of this data, one could calculate ΔH‡ and ΔS‡. A positive ΔS‡ might suggest a dissociative mechanism in the rate-determining step, while a negative ΔS‡ would indicate an associative mechanism or a more ordered transition state. researchgate.net These parameters are vital for distinguishing between proposed reaction mechanisms for this compound-mediated transformations. nih.gov

Emerging Research Directions and Sustainable Chemistry Principles

Development of Milder and More Efficient Reaction Conditions

The development of protocols involving manganese(III) acetate (B1210297) under mild and efficient reaction conditions has been a significant area of research, allowing for the synthesis of complex and biologically important molecules through oxidation, addition, and cyclization reactions. rsc.orgrsc.org Historically, many manganese(III) acetate-mediated reactions required stoichiometric amounts of the reagent and elevated temperatures. Current research aims to reduce the required equivalents of the manganese reagent and lower reaction temperatures, thereby improving the energy efficiency and functional group tolerance of these transformations. benthamdirect.comresearchgate.net

One successful strategy involves the use of co-oxidants. For instance, combining catalytic amounts of this compound with co-oxidants like tert-butylhydroperoxide (TBHP) has enabled the mild and regioselective allylic oxidation of alkenes to enones. This catalytic system demonstrates excellent functional group compatibility, leaving acid-sensitive moieties like acetals intact.

Another approach focuses on enhancing the reactivity of the manganese species to improve efficiency. The use of copper(II) acetate as a co-oxidant can facilitate the oxidation of intermediate radicals to carbocations, which is a key step in many manganese-mediated coupling reactions. wikipedia.org Research has also shown that microwave irradiation can be used to accelerate this compound-mediated reactions, such as the synthesis of biaryls, leading to significantly reduced reaction times. metu.edu.tr

Reaction TypeTraditional ConditionsMilder/More Efficient ConditionsKey AdvantagesReference
Allylic OxidationStoichiometric Mn(OAc)₃, high temperatureCatalytic Mn(OAc)₃, TBHP co-oxidant, room temperatureLower catalyst loading, milder conditions, high chemoselectivity google.com
Radical CouplingStoichiometric Mn(OAc)₃Mn(OAc)₃ with Cu(OAc)₂ co-oxidantFacilitates oxidation of intermediate radicals, enabling new pathways wikipedia.org
Biaryl SynthesisConventional heating, long reaction timesMicrowave irradiationDrastically reduced reaction times, improved efficiency metu.edu.tr
Table 1: Comparison of Traditional vs. Modern Conditions in Mn(OAc)₃ Chemistry.

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry are increasingly being applied to reactions involving this compound, focusing on reducing environmental impact through careful solvent selection, the development of solvent-free methods, and the sustainable synthesis of the reagent itself.

While acetic acid is a common solvent for this compound reactions due to its high solubility for the reagent and its ability to degrade into harmless substances, research has expanded into alternative and solvent-free approaches. orientjchem.org

Solvent-free reactions using mechanical energy, such as ball-milling, have emerged as a highly efficient and green alternative. These mechanochemical methods have been successfully applied to this compound-mediated reactions, including the cross-coupling of benzothiazole (B30560) derivatives with organophosphorus compounds and the cycloaddition of diones to enones. nih.govacs.org These solvent-free conditions not only eliminate volatile organic compounds (VOCs) but can also lead to higher yields, enhanced selectivity, and significantly reduced reaction times. rsc.orgnih.gov

MethodologyReaction ExampleKey Green AdvantageReference
Ball-MillingCycloaddition of 1,3-cyclohexanediones to enonesSolvent-free, high diastereoselectivity, excellent yields nih.gov
Ball-MillingCross-coupling of thiazoles with organophosphorus compoundsSolvent-free, high efficiency for C-P bond formation acs.org
Microwave IrradiationSynthesis of biarylsSolvent-free potential, rapid energy input, reduced reaction time metu.edu.tr
Table 2: Examples of Solvent-Free Mn(OAc)₃ Mediated Reactions.

The traditional synthesis of this compound often involves the oxidation of manganese(II) acetate with strong, and often hazardous, oxidizing agents like potassium permanganate (B83412). wikipedia.orgmdma.ch To align with green chemistry principles, research has focused on more sustainable synthetic routes.

Electrochemical synthesis represents a promising alternative. The oxidation of manganese(II) acetate to this compound can be achieved in an electrochemical cell, using electricity as a clean oxidant. wikipedia.org This method avoids the use of hazardous chemical oxidants and the formation of stoichiometric byproducts. Furthermore, electrochemical synthesis has been successfully adapted into continuous processes, enhancing its efficiency and potential for industrial scale-up. mdpi.comresearchgate.net These electrochemical methods can achieve high chemical conversion ratios, making them a viable and more sustainable approach to producing this versatile reagent. researchgate.net

Continuous Flow Chemistry Applications

The adaptation of chemical processes from batch to continuous flow systems is a key goal in modern sustainable chemistry, offering benefits such as improved safety, efficiency, and scalability. While this compound itself is often prepared in continuous electrochemical cells, the use of manganese catalysts in continuous flow organic reactions is a rapidly developing area.

Recent studies have demonstrated that manganese-catalyzed reactions can be effectively performed in continuous photoflow reactors. For example, a visible-light-induced C-H arylation of (het)arenes was achieved using a manganese photocatalyst in a continuous flow system, allowing for efficient synthesis in as little as 30 minutes. researchgate.netresearchgate.net This photoflow approach was shown to be highly scalable, with gram-scale synthesis significantly outperforming the equivalent batch reaction. researchgate.net Similarly, manganese-catalyzed cationic RAFT polymerization has been successfully implemented in both batch and continuous flow systems under visible light, highlighting the potential for producing well-defined polymers under mild conditions with high throughput. nih.govacs.org These examples showcase the synergy between manganese catalysis and continuous flow technology to create highly efficient and scalable synthetic processes.

Catalytic Efficiency Enhancement and Catalyst Recycling

A major focus of sustainable chemistry is the transition from stoichiometric reagents to catalytic systems. While this compound is often used in stoichiometric amounts for radical generation, there is a growing body of research focused on using it in catalytic quantities. manglamchemicals.com This not only improves atom economy but also simplifies product purification by reducing the amount of manganese waste.

The development of catalytic cycles, often involving a co-oxidant to regenerate the active Mn(III) species from the Mn(II) byproduct, is crucial. This approach has been demonstrated in reactions like the direct acetylation of alcohols with acetic acid, where this compound acts as an efficient and reusable catalyst. researchgate.net

In industrial contexts, the ability to recover and recycle the catalyst is paramount for economic viability and environmental sustainability. A patented process for the recovery of manganese acetate catalyst from the residue of acetic acid production has been developed. google.com The method involves an extractive workup with water and an organic solvent, which separates the manganese acetate into the aqueous phase, allowing it to be directly reused as a catalyst solution. google.com This demonstrates a practical, large-scale application of catalyst recycling in manganese chemistry.

Novel Substrate Scope Expansion and Diversification

Ongoing research continues to expand the synthetic utility of this compound by applying it to new classes of substrates and developing novel transformations. This diversification allows for the construction of increasingly complex and valuable molecular architectures.

The reagent has been instrumental in promoting carbon-phosphorus bond formation, a key transformation in medicinal chemistry and materials science. rsc.org This includes the direct phosphonation of various heteroaryl compounds like thiazoles, furans, and pyrroles under mild conditions, providing high yields and good regioselectivity. rsc.org

The scope of this compound-mediated reactions has also been extended to complex and unconventional substrates. For instance, it has been used in the functionalization of fullerene [C₆₀] to synthesize novel fulleropyrrolines. rsc.org Furthermore, researchers have developed new types of reactions, such as the intermolecular oxidative peroxycyclization between naphthoquinones and various alkenes, including deactivated nitro-substituted alkenes, which were previously challenging substrates. This reaction leads to the formation of novel 1,2-dioxane (B1202867) derivatives, demonstrating the power of this compound to initiate reactions with a broad range of substrates. rsc.org

Q & A

Basic: What are the reliable synthesis methods for manganese(III) acetate, and how can purity be ensured?

This compound is typically synthesized via redox reactions involving KMnO₄. A common method involves reducing KMnO₄ in acidic conditions to Mn(II), followed by oxidation with acetic acid. For example, Antoncho’s protocol ( ) uses KMnO₄, hexamethylenediamine, and formaldehyde to yield Mn(III) acetate dihydrate. Key steps include:

  • Reduction : KMnO₄ → Mn²⁺ under acidic conditions.
  • Oxidation : Mn(II) acetate is oxidized to Mn(III) using KMnO₄.
    To ensure purity, avoid exposure to air (prevents Mn²⁺ → Mn⁴⁺ oxidation), use inert atmospheres, and validate products via FT-IR or thermogravimetric analysis (TGA) .

Basic: How does this compound solubility in water and organic solvents impact its application in catalysis?

Mn(III) acetate is water-soluble but also dissolves in polar organic solvents (e.g., acetic acid, DMF), enabling its use in homogeneous catalysis. However, solubility varies with pH and counterions. For instance, in buffered solutions with NTA, Mn(III) acetate dissolves effectively, facilitating colorimetric analysis ( ). Researchers must pre-test solvent compatibility to avoid precipitation during reactions .

Intermediate: What catalytic applications of this compound are well-documented in organic synthesis?

Mn(III) acetate is a versatile one-electron oxidizer. Notable applications include:

  • C–H activation : Catalyzes dihydrofuronaphthoquinone synthesis via radical pathways ().
  • Dehydrogenation : Mediates alcohol dehydrogenation in optimized conditions (e.g., 80°C, 24h, Table 1 in ).
  • Polymer depolymerization : Enhances PET waste degradation kinetics at elevated temperatures ().

    Methodological tip: Monitor reaction progress using GC-MS or HPLC to track intermediate radicals .

Intermediate: What characterization techniques are critical for analyzing this compound and its reaction products?

  • FT-IR : Identifies acetate ligand coordination shifts (e.g., 1600–1650 cm⁻¹ for Mn–O bonds) ( ).
  • TGA : Assesses thermal stability; Mn(III) acetate dihydrate shows weight loss at ~100°C (dehydration) and 250°C (decomposition) ( ).
  • UV-Vis : Detects Mn(III) → Mn(II) reduction via absorbance at 450–500 nm ( ).
    Cross-validate with XRD for crystallinity and ICP-OES for Mn content .

Advanced: How can reaction conditions be optimized for this compound-mediated catalysis?

Optimization requires systematic variable testing:

  • Concentration : In selective catalytic reduction (SCR), NOx removal peaks at 0.5M Mn(III) acetate ().
  • pH and solvent : For solvent extraction (D2EHPA), pH 2.5–4 maximizes Mn recovery ( ).

    Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature, ligand ratio) .

Advanced: What mechanistic insights exist for this compound in radical-mediated reactions?

Mn(III) acetate initiates radical chains via single-electron transfer (SET). For example:

  • Acetylation of aryl boronic acids : Mn(III) generates aryl radicals, which react with acetylphosphonates ().
  • Oxidation of phenols : Forms phenoxyl radicals, leading to dimerization or coupling products ().
    Use ESR spectroscopy to detect radical intermediates and isotopic labeling (e.g., D₂O) to trace proton sources .

Advanced: How should researchers address contradictions in catalytic performance data across studies?

Contradictions often arise from unaccounted variables. For example:

  • Extraction efficiency : Mn recovery ranges from 20% to 97% depending on D2EHPA concentration ( ).
  • NOx removal : Performance drops at >0.5M Mn(III) acetate due to pore blockage in catalysts ().
    Mitigation strategies:
  • Replicate studies under identical conditions.
  • Use multivariate analysis to isolate critical factors (e.g., ANOVA for solvent extraction data) .

Advanced: What analytical challenges arise when quantifying this compound in complex matrices?

  • Interference from Mn(II) : Colorimetric assays (e.g., using 1,10-phenanthroline) may misreport Mn(III) as Mn(II). Use chelators like EDTA to mask Mn(II) ( ).
  • Matrix effects : In biological or environmental samples, pre-treat with ion-exchange resins to separate Mn(III) from competing ions (e.g., Fe³⁺) .

Advanced: How can researchers stabilize this compound against oxidation during storage?

Mn(III) is prone to disproportionation (→ Mn²⁺ + MnO₂). Stabilization methods include:

  • Inert storage : Store under argon in amber glass vials.
  • Acidic conditions : Maintain pH <3 to suppress oxidation ( ).
    Regularly test stored samples via potentiometric titration to monitor Mn(III) content .

Advanced: What safety protocols are essential for handling this compound in lab settings?

  • Ventilation : Use fume hoods to avoid inhaling dust (LD₅₀ = 2940 mg/kg, ).
  • PPE : Nitrile gloves, lab coats, and goggles.
  • Waste disposal : Neutralize with NaHCO₃ before disposal ( ).
    Monitor lab personnel for chronic exposure symptoms (e.g., tremors, cognitive decline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese(III) acetate
Reactant of Route 2
Manganese(III) acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.